molecular formula C11H10N2OS B1269399 N-(3-aminophenyl)thiophene-2-carboxamide CAS No. 39880-85-8

N-(3-aminophenyl)thiophene-2-carboxamide

Cat. No.: B1269399
CAS No.: 39880-85-8
M. Wt: 218.28 g/mol
InChI Key: XXGXTGNFZPKBNN-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)thiophene-2-carboxamide (APTC) is a novel compound that has recently been the subject of numerous scientific studies due to its potential applications in both in vivo and in vitro research. APTC is a type of thiophene derivative, which is a heterocyclic compound consisting of a five-membered ring of one sulfur atom and four carbon atoms. APTC is a highly versatile compound and can be used in a variety of research applications, including medicinal chemistry, biochemistry, pharmacology, and physiology.

Scientific Research Applications

  • Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : A study conducted by Amr et al. (2010) focused on synthesizing a series of novel thiophene derivatives, including those related to N-(3-aminophenyl)thiophene-2-carboxamide. These compounds were tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to positive controls like procaine amide, lidocaine, diazepam, and buspirone (Amr et al., 2010).

  • Antibiotic and Antibacterial Properties : Ahmed (2007) reported the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, exploring their potential as new antibiotic and antibacterial drugs. These compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating significant activity (Ahmed, 2007).

  • Antibacterial and Antifungal Activities : Vasu et al. (2003) synthesized two thiophene-3-carboxamide derivatives that exhibited notable antibacterial and antifungal activities. Their study highlighted the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).

  • Antioxidant Activity : Kumar et al. (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide derivatives, evaluating their in vitro anti-inflammatory and antioxidant activities. The study compares these derivatives' activity to standard drugs like ibuprofen and ascorbic acid (Kumar et al., 2008).

  • Antimicrobial Activity and Molecular Docking Studies : Cakmak et al. (2022) conducted a study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, focusing on its characterization, antimicrobial activity, and molecular docking studies. The compound was found to have effective antibacterial activity (Cakmak et al., 2022).

  • Antinociceptive Activity : Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity, contributing to the development of new pain relief compounds (Shipilovskikh et al., 2020).

  • Anticancer Activity : Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives and tested them for their in vitro cytotoxicity. These derivatives showed promising inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-(3-aminophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGXTGNFZPKBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350195
Record name N-(3-aminophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39880-85-8
Record name N-(3-aminophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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